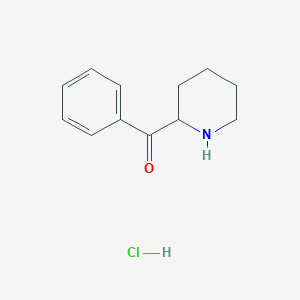
2-苯甲酰哌啶盐酸盐
描述
. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzoyl group attached to the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a synthetic intermediate in the production of various pharmaceuticals .
科学研究应用
2-Benzoylpiperidine hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a synthetic intermediate in the preparation of various pharmaceuticals and bioactive compounds.
Biology: The compound is used in biochemical studies to investigate the mechanisms of enzyme inhibition and receptor binding.
Medicine: 2-Benzoylpiperidine hydrochloride has potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and antipsychotic agent.
作用机制
Target of Action
2-Benzoylpiperidine hydrochloride is a stimulant drug of the piperidine class . It is similar in structure to other drugs such as methylphenidate and desoxypipradrol . The primary targets of 2-Benzoylpiperidine hydrochloride are the norepinephrine and dopamine transporters .
Mode of Action
2-Benzoylpiperidine hydrochloride boosts norepinephrine levels to around the same extent as d-amphetamine . It has very little effect on dopamine levels, with its binding affinity for the dopamine transporter around 175 times lower than for the noradrenaline transporter .
Biochemical Pathways
Given its stimulant nature and its interaction with norepinephrine and dopamine transporters, it is likely to influence pathways related to neurotransmitter reuptake and signaling .
Pharmacokinetics
Similar drugs in the piperidine class are typically administered orally . The absorption, distribution, metabolism, and excretion (ADME) properties of 2-Benzoylpiperidine hydrochloride would need to be studied further to fully understand its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 2-Benzoylpiperidine hydrochloride’s action are likely to involve changes in neurotransmitter levels and neuronal signaling due to its interaction with norepinephrine and dopamine transporters . This can lead to increased alertness and cognitive performance, typical of stimulant drugs .
Action Environment
The action, efficacy, and stability of 2-Benzoylpiperidine hydrochloride can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual (such as liver function, which can affect drug metabolism), and genetic factors that can influence individual responses to drugs
生化分析
Biochemical Properties
2-Benzoylpiperidine hydrochloride is similar in structure to other drugs such as methylphenidate and desoxypipradrol . It boosts norepinephrine levels to around the same extent as d-amphetamine, but it has very little effect on dopamine levels . Its binding affinity for the dopamine transporter is around 175 times lower than for the noradrenaline transporter .
Cellular Effects
It has been reported that benzoylpiperidine derivatives can inhibit the growth of different human breast, ovarian, and colorectal cancer cells .
Molecular Mechanism
It is known that it interacts with the noradrenaline transporter, leading to an increase in norepinephrine levels .
Metabolic Pathways
It is known that the metabolism of similar piperidine derivatives involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
准备方法
The synthesis of 2-Benzoylpiperidine hydrochloride typically involves the reaction of piperidine with acetophenone through a series of chemical reactions . One common method involves the condensation of piperidine with benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified by recrystallization from an appropriate solvent .
Industrial production methods for 2-Benzoylpiperidine hydrochloride may involve more scalable and efficient processes, such as continuous flow reactions or catalytic hydrogenation techniques. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste .
化学反应分析
2-Benzoylpiperidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl-substituted carboxylic acids, while reduction may produce benzoyl-substituted alcohols or amines .
相似化合物的比较
2-Benzoylpiperidine hydrochloride can be compared with other similar compounds, such as piperidine, benzylpiperidine, and benzoylpiperazine .
Benzylpiperidine: A stimulant drug with structural similarities to 2-Benzoylpiperidine hydrochloride but differing in its pharmacological profile and potency.
Benzoylpiperazine: A compound with psychoactive properties, used in the synthesis of various pharmaceuticals and research chemicals.
The uniqueness of 2-Benzoylpiperidine hydrochloride lies in its specific chemical structure, which imparts distinct pharmacological properties and makes it a valuable intermediate in the synthesis of complex molecules .
属性
IUPAC Name |
phenyl(piperidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-3,6-7,11,13H,4-5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLHXWHFSJMVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629919 | |
| Record name | Phenyl(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138371-65-0 | |
| Record name | Methanone, phenyl-2-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138371-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B111729.png)
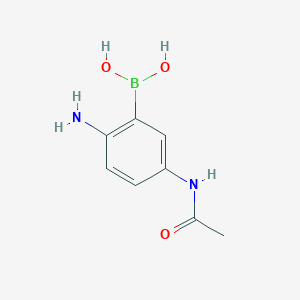
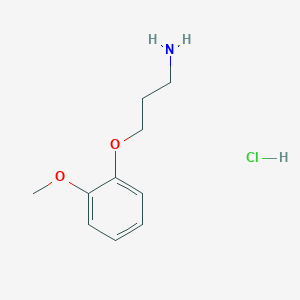
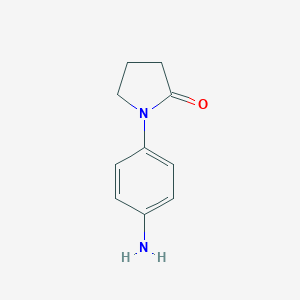
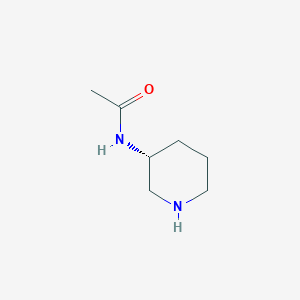
![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)
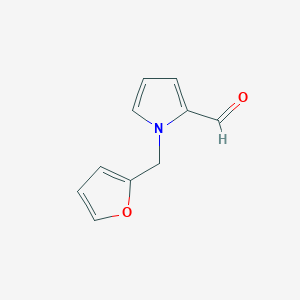

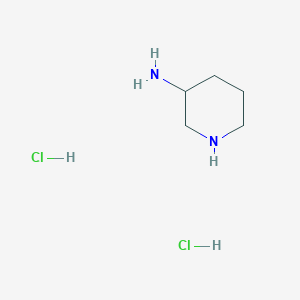

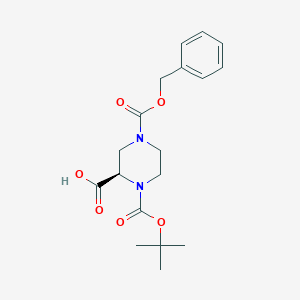

![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)
![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)
